molecular formula C6H7N3O2 B1267093 3-Amino-5-methylpyrazine-2-carboxylic acid CAS No. 6761-50-8

3-Amino-5-methylpyrazine-2-carboxylic acid

Cat. No.: B1267093
CAS No.: 6761-50-8
M. Wt: 153.14 g/mol
InChI Key: VUWIQUHYWDRRGC-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with ammonia under specific conditions . The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce 3-amino-5-methylpyrazine-2-methanol .

Scientific Research Applications

Pharmaceutical Applications

3-Amino-5-methylpyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of several pharmaceutical agents:

  • Glipizide : A third-generation sulfonylurea used for managing type 2 diabetes. The compound is critical in synthesizing glipizide, enhancing its therapeutic efficacy .
  • Olbetam : A medication aimed at lowering blood lipid levels, where this compound acts as a precursor .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties:

  • Antimycobacterial Activity : Compounds derived from this acid have been tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations (MIC) comparable to established antitubercular drugs like pyrazinamide. For instance, one derivative displayed an MIC of 12.5 µg/mL against M. tuberculosis .
CompoundMIC (µg/mL)Activity Type
3-Amino-5-methylpyrazine Derivative12.5Antimycobacterial
Pyrazinamide12.5-25Antimycobacterial

Biotransformation and Environmental Applications

This compound has been utilized in biotransformation studies:

  • Microbial Metabolism : Microbial strains such as Pseudomonas putida metabolize hydrocarbons, producing this compound as a byproduct. This highlights its potential role in bioremediation and biofuel production, showcasing its environmental significance .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated various pyrazine derivatives, including this compound, for their antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited MIC values as low as 1.56 µg/mL, demonstrating potent activity against these pathogens .
  • Pharmaceutical Synthesis Case :
    • In the synthesis of glipizide, researchers highlighted the efficiency of using this compound as an intermediate. The production process was noted for its lower cost compared to imported alternatives and compliance with quality standards .

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-pyrazinecarboxylic acid
  • 5-Methylpyrazine-2-carboxylic acid
  • 3,5-Dimethylpyrazine-2-carboxylic acid

Uniqueness

3-Amino-5-methylpyrazine-2-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications .

Biological Activity

3-Amino-5-methylpyrazine-2-carboxylic acid (also referred to as AMPC) is a pyrazine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biomolecules, influencing metabolic pathways and cellular functions. This article provides a comprehensive overview of the biological activity of AMPC, including its biochemical properties, mechanisms of action, and potential applications in medicine.

AMPC is known to participate in various biochemical reactions, primarily through its interactions with enzymes and proteins. Key properties include:

  • Enzyme Interaction : AMPC has been shown to inhibit fatty acid synthase (FAS) and aspartate decarboxylase (PanD), which are crucial in the biosynthesis of mycolic acids and acetyl-CoA, respectively.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism. For instance, it disrupts the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase), which can lead to altered energy production in cells.

The mechanism of action for AMPC involves specific binding interactions with molecular targets. Notably:

  • Inhibition of Enzymes : AMPC acts as an inhibitor for enzymes such as FAS and PanD, leading to significant changes in metabolic pathways.
  • Cellular Metabolism : Prolonged exposure to AMPC can result in substantial alterations in cellular metabolism, indicating that its effects are time-dependent.

Dosage Effects

The biological effects of AMPC vary significantly with dosage:

  • Low Doses : At lower concentrations, AMPC may exhibit beneficial effects on cellular functions.
  • High Doses : Conversely, higher concentrations can lead to toxicity and adverse effects, highlighting the importance of dosage in therapeutic applications.

Comparative Analysis

To understand the uniqueness of AMPC, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-2-pyrazinecarboxylic acidAmino group at position 3Antimicrobial activity against various pathogens
5-Methylpyrazine-2-carboxylic acidMethyl group at position 5Limited biological activity compared to AMPC
3,5-Dimethylpyrazine-2-carboxylic acidTwo methyl groups at positions 3 and 5Enhanced lipophilicity but reduced solubility

AMPC's specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a versatile compound for various applications.

Case Studies

Research has highlighted several applications of AMPC:

  • Antimicrobial Activity : In vitro studies have demonstrated that AMPC exhibits significant antimicrobial properties against various bacterial strains. For example, derivatives of AMPC have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
  • Cytotoxicity Studies : In evaluations involving HepG2 liver cancer cells, certain derivatives of AMPC displayed varying levels of cytotoxicity, suggesting potential applications in cancer therapy .
  • Structure-Activity Relationship (SAR) : Studies have explored the relationship between the chemical structure of AMPC derivatives and their biological activities. For instance, modifications in the carboxamidic moiety have been correlated with enhanced antimicrobial efficacy against mycobacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for obtaining 3-Amino-5-methylpyrazine-2-carboxylic acid with high purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting from pyrazine derivatives. For example, condensation reactions with methylamine precursors followed by carboxylation. Optimization of reaction conditions (temperature, solvent, catalysts) is critical. Purification via column chromatography or recrystallization ensures high purity, as impurities can hinder downstream applications .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., amino group at δ 6.5–7.0 ppm, carboxylic acid at δ 12–13 ppm) and carbon backbone .
  • IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups.
  • X-ray Diffraction : Resolves hydrogen-bonding networks (intramolecular N-H···O interactions), which influence crystallinity .

Q. What solubility challenges are associated with this compound, and how can they be addressed?

  • Methodology : The compound exhibits limited aqueous solubility due to its aromatic ring and hydrogen-bonding capacity. Solubility can be enhanced using polar aprotic solvents (DMSO, DMF) or pH adjustment (deprotonation of the carboxylic acid group in basic conditions). Micellar solubilization with surfactants is an alternative for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodology : Density Functional Theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites. Molecular docking predicts interactions with biological targets (e.g., enzymes). For example, the amino group’s lone pair may coordinate metal ions in metalloenzyme inhibitors .
  • Data Contradictions : If experimental bioactivity conflicts with predictions, reevaluate protonation states or solvation effects in simulations.

Q. What strategies improve the antimicrobial activity of derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, alkyl chains) to the pyrazine ring to enhance membrane permeability.
  • Biological Evaluation : Test derivatives against Gram-positive/negative bacteria via MIC assays. Carboxamide derivatives (e.g., N-substituted 3-aminopyrazine-2-carboxamides) show enhanced activity due to improved target binding .
    • Data Table :
DerivativeSubstituentMIC (µg/mL)
ParentNone>64
ChloroCl8
MethylCH3_316

Q. How do metal chelates of this compound influence its pharmacological properties?

  • Methodology : Synthesize chelates with Cu2+^{2+}, Co2+^{2+}, or Pt4+^{4+} via reflux in ethanol/water. Characterize using UV-Vis (d-d transitions) and ESR spectroscopy. Chelation often stabilizes the compound, prolonging half-life in vivo. For example, Cu2+^{2+} chelates exhibit enhanced antioxidant activity in radical scavenging assays .
  • Data Contradictions : If chelates show reduced activity, assess metal-induced conformational changes or competitive binding with biological targets.

Q. Experimental Design & Data Analysis

Q. How to resolve discrepancies in crystallographic data for this compound?

  • Methodology : Compare experimental (X-ray) and computational (DFT-optimized) bond lengths/angles. Discrepancies may arise from crystal packing forces vs. gas-phase calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, H-bonds) .

Q. What in silico tools are effective for optimizing its pharmacokinetic profile?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME predict absorption (LogP), metabolism (CYP450 interactions), and toxicity.
  • Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole group to improve oral bioavailability while retaining acidity .

Properties

IUPAC Name

3-amino-5-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWIQUHYWDRRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299348
Record name 3-amino-5-methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-50-8
Record name 6761-50-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-5-methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methyl-pteridine-2,4-diol (prepared by the procedure of ‘Synthesis of 2,6-Disubstituted pyrazines and Related Derivates.’, Sharefkin, D. M. J. Am. Chem. Soc., 1959, 345) (4 g, 22.5 mmol) is suspended in a solution of NaOH (2.17 g, 53 mmol) in H2O (20 ml), in an autoclave, and the mixture is heated to 150° C. for 3 days. The reaction mixture is cooled to room temperature and the pH is adjusted to 2.5 by the slow addition of 6M HCl (98 ml). The resulting suspension is cooled in a fridge for 1.5 hours, and the solid is then collected by filtration, washed with cold H2O, and MeOH, and dried in vacuo to yield 3-amino-5-methyl-pyrazin-2-carboxylic acid as a beige solid. [M+H]+ 154
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,6-Disubstituted pyrazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.17 g
Type
reactant
Reaction Step Three
Name
Quantity
98 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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